molecular formula C6H6Cl2N2O B1370621 4-chloro-1-ethyl-1H-pyrazole-5-carbonyl chloride CAS No. 1171932-05-0

4-chloro-1-ethyl-1H-pyrazole-5-carbonyl chloride

Cat. No.: B1370621
CAS No.: 1171932-05-0
M. Wt: 193.03 g/mol
InChI Key: PGQMLMFFPPRDEF-UHFFFAOYSA-N
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Description

4-Chloro-1-ethyl-1H-pyrazole-5-carbonyl chloride: is a chemical compound with the molecular formula C6H6Cl2N2O and a molecular weight of 193.03 g/mol It is a derivative of pyrazole, a five-membered heterocyclic compound containing two adjacent nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-1-ethyl-1H-pyrazole-5-carbonyl chloride typically involves the chlorination of 4-chloro-1-ethyl-1H-pyrazole-5-carboxylic acid. The process can be summarized as follows:

    Starting Material: 4-chloro-1-ethyl-1H-pyrazole-5-carboxylic acid.

    Reagent: Thionyl chloride (SOCl2) or oxalyl chloride ((COCl)2).

    Reaction Conditions: The reaction is carried out under reflux conditions, typically in an inert solvent such as dichloromethane or chloroform.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of automated systems and optimized reaction conditions can enhance yield and purity while minimizing waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-1-ethyl-1H-pyrazole-5-carbonyl chloride undergoes various chemical reactions, including:

    Nucleophilic Substitution: The carbonyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.

    Hydrolysis: In the presence of water, the compound can hydrolyze to form 4-chloro-1-ethyl-1H-pyrazole-5-carboxylic acid.

    Reduction: The compound can be reduced to form corresponding alcohols or amines under suitable conditions[][3].

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols can react with the carbonyl chloride group under mild to moderate conditions.

    Hydrolysis: Water or aqueous bases (e.g., sodium hydroxide) can facilitate the hydrolysis reaction.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used for reduction reactions[][3].

Major Products

    Amides: Formed by reaction with amines.

    Esters: Formed by reaction with alcohols.

    Carboxylic Acids: Formed by hydrolysis.

    Alcohols and Amines: Formed by reduction[][3].

Scientific Research Applications

4-Chloro-1-ethyl-1H-pyrazole-5-carbonyl chloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-chloro-1-ethyl-1H-pyrazole-5-carbonyl chloride is primarily based on its reactivity as an acyl chloride. The compound can acylate nucleophilic sites on biomolecules, leading to the formation of covalent bonds. This reactivity is exploited in medicinal chemistry to modify drug molecules and enhance their pharmacological properties .

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-1-ethyl-1H-pyrazole-5-carboxylic acid: The precursor to the carbonyl chloride derivative.

    4-Chloro-1-methyl-1H-pyrazole-5-carbonyl chloride: A similar compound with a methyl group instead of an ethyl group.

    4-Chloro-1-phenyl-1H-pyrazole-5-carbonyl chloride: A derivative with a phenyl group.

Uniqueness

4-Chloro-1-ethyl-1H-pyrazole-5-carbonyl chloride is unique due to its specific substitution pattern, which imparts distinct reactivity and properties. The presence of the ethyl group can influence the compound’s steric and electronic characteristics, making it suitable for specific applications in organic synthesis and medicinal chemistry .

Properties

IUPAC Name

4-chloro-2-ethylpyrazole-3-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6Cl2N2O/c1-2-10-5(6(8)11)4(7)3-9-10/h3H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGQMLMFFPPRDEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=C(C=N1)Cl)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Thionyl chloride (5 ml) was added to 4-chloro-1-ethyl-1H-pyrazole-5-carboxylic acid (1 g) and the reaction was heated at 80° C. for 6 h then cooled to room temperature overnight. The reaction was evaporated, then azeotroped with toluene to give title compound, 970 mg.
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One

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